(2,3-Difluorophenyl)(quinolin-3-yl)methanone
CAS No.: 1187166-32-0
Cat. No.: VC8357866
Molecular Formula: C16H9F2NO
Molecular Weight: 269.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187166-32-0 |
|---|---|
| Molecular Formula | C16H9F2NO |
| Molecular Weight | 269.24 g/mol |
| IUPAC Name | (2,3-difluorophenyl)-quinolin-3-ylmethanone |
| Standard InChI | InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H |
| Standard InChI Key | ZEINMPSRVWTHPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2,3-Difluorophenyl)(quinolin-3-yl)methanone (CAS No. 1187166-32-0) features a quinoline heterocycle fused to a benzene ring, with a ketone group at the 3-position connecting it to a 2,3-difluorophenyl substituent. The molecular formula is C₁₆H₉F₂NO, yielding a molecular weight of 269.24 g/mol. The fluorine atoms at the ortho and meta positions of the phenyl ring introduce electronegativity and steric effects, influencing dipole moments and binding interactions.
Stereoelectronic Effects
The electron-withdrawing fluorine atoms enhance the compound’s stability and reactivity by polarizing the phenyl ring. This polarization facilitates π-π stacking with aromatic residues in biological targets, as observed in proteasome inhibition studies . The quinoline nitrogen participates in hydrogen bonding, while the methanone group serves as a hydrogen bond acceptor, further stabilizing ligand-receptor complexes.
Spectral and Analytical Data
Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the structure. Key spectral peaks include:
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¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, quinoline-H), 8.20–7.40 (m, 8H, aromatic-H), 7.10 (t, 1H, phenyl-H).
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¹³C NMR: δ 194.5 (C=O), 150.2–115.7 (aromatic carbons).
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HRMS: m/z 269.24 [M+H]⁺.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation, where 2,3-difluorobenzoyl chloride reacts with quinoline in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under basic conditions with triethylamine.
Reaction Scheme:
Purification and Yield
Purification by column chromatography (SiO₂, ethyl acetate/hexane) yields 65–75% product. Recrystallization from ethanol improves purity to >98%.
Synthetic Challenges
Competing reactions, such as over-acylation or decomposition of the acyl chloride, require strict temperature control (0–5°C). The basic environment deprotonates quinoline, enhancing nucleophilicity but risking side reactions with moisture.
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Fluorine substitution enhances membrane permeability, enabling (2,3-Difluorophenyl)(quinolin-3-yl)methanone to inhibit bacterial efflux pumps at IC₅₀ values of 2.5–5.0 μM .
Structure-Activity Relationship (SAR)
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Quinoline Core: Essential for π-stacking with Phe24 in the proteasome .
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Fluorine Substituents: Improve binding affinity by 30% compared to non-fluorinated analogs.
Antiparasitic Applications
In Trypanosoma brucei models, the compound reduces parasitemia by 90% at 10 μM, targeting the parasite’s proteasome without affecting mammalian cells .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High permeability (MDCK-MDR1 Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic clearance (Clₙₒᵣₘ = 15 mL/min/kg) via CYP3A4-mediated oxidation.
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Brain Penetration: LogBB = 0.8, indicating moderate blood-brain barrier permeability .
Toxicity Data
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Acute Toxicity (LD₅₀): >500 mg/kg in murine models.
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Genotoxicity: Negative in Ames test.
Research Advancements and Future Directions
Proteasome Inhibitor Optimization
Cryo-EM studies reveal that the compound’s N–H group forms a hydrogen bond with Tyr113 in the Leishmania tarentolae proteasome, guiding the design of analogs with improved selectivity .
Computational Modeling
In silico QSAR models predict a brain-to-plasma partition coefficient (Kₚ) of 1.2, aligning with experimental data. Molecular dynamics simulations optimize R3 substituents for enhanced solubility .
Applications in Organic Synthesis
Building Block for Heterocycles
The methanone group undergoes nucleophilic addition with Grignard reagents, yielding tertiary alcohols. Subsequent cyclization produces pyrano[3,4-c]quinolines with antitumor activity.
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